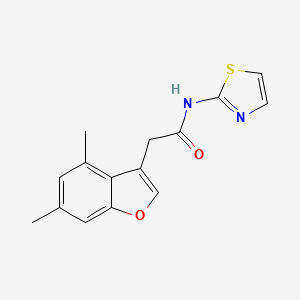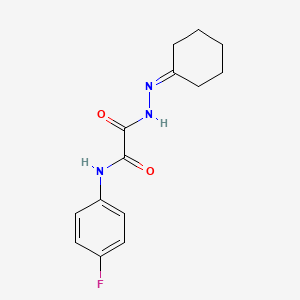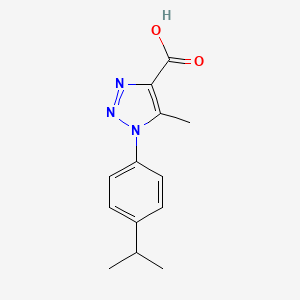![molecular formula C21H22N4O5 B5088281 [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid](/img/structure/B5088281.png)
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid is a complex organic compound that features an indole, piperazine, and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the condensation of an indole derivative with formaldehyde and a secondary amine, such as piperazine . The reaction conditions often require an acidic catalyst and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The pyridine ring can be reduced to piperidine under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated indole and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful in studying cellular pathways and mechanisms .
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer, antiviral, and anti-inflammatory agent .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in organic reactions. Its versatility makes it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone involves its interaction with specific molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The piperazine and pyridine rings contribute to the compound’s overall binding affinity and specificity . These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone: Similar in structure but with different substituents on the indole or pyridine rings.
1-(4-(1H-indol-3-ylmethyl)piperazin-1-yl)-2-(pyridin-4-yl)ethanone: A similar compound with an ethanone linker instead of a methanone.
Uniqueness
The uniqueness of [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone lies in its specific combination of functional groups. This combination allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.C2H2O4/c24-19(15-5-7-20-8-6-15)23-11-9-22(10-12-23)14-16-13-21-18-4-2-1-3-17(16)18;3-1(4)2(5)6/h1-8,13,21H,9-12,14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCBUCWGXNLVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=NC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4'-(2-phenylethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5088202.png)
![{2-[3-(methoxycarbonyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridin-4-yl]phenoxy}acetic acid](/img/structure/B5088210.png)
![4-(4-fluorobenzyl)-1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5088217.png)
![1-ethyl-4-(3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088234.png)
![N~1~-CYCLOHEXYL-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5088244.png)


![CYCLOPENTYL[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5088254.png)

![N-{3-[(2-phenylacetyl)amino]phenyl}benzamide](/img/structure/B5088264.png)

![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-hexylacetamide](/img/structure/B5088287.png)
![2-amino-6-(benzylthio)-4-[5-(2-nitrophenyl)-2-furyl]-3,5-pyridinedicarbonitrile](/img/structure/B5088289.png)
![2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5088291.png)
